1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Overview
Description
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications :
- A study explored the synthesis of related heterocyclic compounds, demonstrating the utility of these structures in organic synthesis (Gomha, 2009).
- Another research outlined the solvent-free synthesis of related tetrahydroquinazolines, indicating the potential for efficient synthesis methods (Shaabani, Farhangi, & Rahmati, 2006).
- The microwave-assisted synthesis of related heterocycles has been studied, highlighting the adaptation of modern techniques in the synthesis of such compounds (Fares et al., 2020).
Biological Activity :
- Some derivatives have shown moderate antibacterial and antifungal properties, suggesting potential applications in medicinal chemistry (Gomha, 2009); (Panwar & Singh, 2011); (Pandey et al., 2009).
- Additionally, certain triazoloquinazolinone derivatives have been evaluated for antihistaminic properties, presenting another avenue for therapeutic research (Alagarsamy et al., 2007); (Alagarsamy, Shankar, & Murugesan, 2008).
Quality Control and Synthesis Methods :
- Research has been conducted on developing quality control methods for similar compounds, an essential aspect for pharmaceutical applications (Danylchenko et al., 2018).
Properties
IUPAC Name |
1-sulfanylidene-2,4,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-7-5-3-1-2-4-6(5)13-8(10-7)11-12-9(13)15/h1-4H2,(H,12,15)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCCSRVUGAEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC3=NNC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391330 | |
Record name | F2181-0002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-52-3 | |
Record name | NSC338659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F2181-0002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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